Ritodrine hydrochloride

Catalog No.
S003991
CAS No.
23239-51-2
M.F
C17H22ClNO3
M. Wt
323.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ritodrine hydrochloride

CAS Number

23239-51-2

Product Name

Ritodrine hydrochloride

IUPAC Name

4-[2-[[(1S,2R)-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]phenol;hydrochloride

Molecular Formula

C17H22ClNO3

Molecular Weight

323.8 g/mol

InChI

InChI=1S/C17H21NO3.ClH/c1-12(17(21)14-4-8-16(20)9-5-14)18-11-10-13-2-6-15(19)7-3-13;/h2-9,12,17-21H,10-11H2,1H3;1H/t12-,17-;/m1./s1

InChI Key

IDLSITKDRVDKRV-JSUROZADSA-N

SMILES

CC(C(C1=CC=C(C=C1)O)O)NCCC2=CC=C(C=C2)O.Cl

Solubility

>48.6 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

DU 21220, DU-21220, DU21220, Hydrochloride, Ritodrine, Pre Par, Pre-Par, PrePar, Ritodrine, Ritodrine Hydrochloride, Yutopar

Canonical SMILES

CC(C(C1=CC=C(C=C1)O)O)NCCC2=CC=C(C=C2)O.Cl

Isomeric SMILES

C[C@H]([C@H](C1=CC=C(C=C1)O)O)NCCC2=CC=C(C=C2)O.Cl

Description

The exact mass of the compound Ritodrine hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >48.6 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757863. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Ethylamines - Phenethylamines. It belongs to the ontological category of primary amine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Effectiveness for Tocolysis:

  • Debate and Limitations: Ritodrine hydrochloride has been used for tocolysis, which is the medical term for delaying preterm labor with medication. However, research on its effectiveness is mixed. Some studies haven't found a significant benefit in delaying delivery or improving neonatal outcomes []. Additionally, long-term use of ritodrine hydrochloride may be associated with increased maternal side effects [].

Investigation of Side Effects:

  • Focus on Maternal Health: Research is ongoing to better understand the potential side effects of ritodrine hydrochloride, particularly with long-term use. Studies have explored associations between ritodrine and maternal complications [].

Comparison with Other Therapies:

  • Optimizing Treatment Options: Researchers are comparing ritodrine hydrochloride with other tocolytic medications to determine the most effective and safe options for delaying preterm labor. This may involve studies evaluating factors like efficacy, duration of treatment, and potential side effects [].

Exploring Alternative Applications:

  • Beyond Tocolysis: Some scientific investigations are exploring potential uses for ritodrine hydrochloride beyond its traditional role in tocolysis. For instance, a study examined the effect of ritodrine on fetal movement, highlighting the need for further research in this area [].

Ritodrine hydrochloride is a tocolytic agent primarily used to manage premature labor by inhibiting uterine contractions. It acts as a selective beta-2 adrenergic receptor agonist, promoting relaxation of smooth muscle in the uterus. Ritodrine was first approved for medical use in the United States in 1984 but has since been removed from the market due to safety concerns. The compound is also known by various names, including 4-hydroxy-beta-hydroxy-N-(4-hydroxyphenylethyl)amphetamine and N-(4-hydroxyphenylethyl)-4-hydroxynorephedrine .

Ritodrine acts as a beta-2 adrenergic receptor agonist. When it binds to these receptors on uterine smooth muscle cells, it stimulates the production of cyclic adenosine monophosphate (cAMP) []. The increased cAMP levels lead to a decrease in intracellular calcium concentration, ultimately causing relaxation of the uterine muscles and inhibiting contractions [].

, primarily involving its beta-adrenergic activity. As a beta-2 adrenergic agonist, it activates adenyl cyclase, leading to increased levels of cyclic adenosine monophosphate (cAMP) within cells. This elevation decreases intracellular calcium concentrations, resulting in smooth muscle relaxation, particularly in the uterus . The compound is susceptible to metabolism by catechol-O-methyl transferase due to its 4-hydroxy group, which affects its pharmacokinetics and efficacy .

The synthesis of ritodrine hydrochloride involves several steps that typically include the formation of the core phenethylamine structure followed by hydroxylation and other modifications. A notable method includes the reaction of 4-hydroxyphenethylamine with appropriate alkylating agents under controlled conditions to yield ritodrine hydrochloride . Various patents detail specific methodologies for synthesizing this compound, emphasizing the importance of purity and yield in pharmaceutical applications.

Ritodrine hydrochloride was primarily used in obstetrics to prevent premature labor. Its efficacy in relaxing uterine muscles made it a preferred choice for managing at-risk pregnancies. Although it has been removed from the U.S. market, it remains listed in some international essential drug lists due to its effectiveness in certain clinical scenarios . Additionally, research continues into its potential applications beyond obstetrics.

Interaction studies on ritodrine hydrochloride indicate that it may interact with other medications affecting cardiovascular and metabolic functions. For instance, concurrent use with other adrenergic agents can enhance cardiovascular effects such as tachycardia and hypertension. Furthermore, patients with diabetes or hypertension may experience exacerbated symptoms when using ritodrine due to its pharmacological profile .

Ritodrine hydrochloride shares structural and functional similarities with several other compounds used for similar therapeutic purposes. Below is a comparison highlighting its uniqueness:

Compound NameMechanism of ActionPrimary UseUnique Features
SalbutamolBeta-2 adrenergic agonistAsthma managementLong-acting; widely used in respiratory conditions
TerbutalineBeta-2 adrenergic agonistAsthma and preterm laborSimilar action but less selective than ritodrine
FenoterolBeta-2 adrenergic agonistAsthma managementHigher selectivity but not commonly used for labor
IsoetharineBeta-adrenergic agonistBronchodilatorLess selective; primarily used in respiratory therapy

Ritodrine hydrochloride is unique due to its specific application in obstetrics as a tocolytic agent, while other compounds like salbutamol and terbutaline are more commonly associated with respiratory conditions . Its structural characteristics, particularly the 4-hydroxy group, contribute significantly to its selectivity and effectiveness as a beta-2 agonist.

Amination-Reduction Approaches for Core Structure Assembly

The synthesis of ritodrine hydrochloride has undergone significant methodological evolution since its initial development. The classical amination-reduction approach represents the foundational synthetic strategy, employing 4-hydroxyphenylacetone and 4-hydroxyphenethylamine as primary starting materials . This methodology relies on reductive amination conditions utilizing sodium cyanoborohydride as the reducing agent in acidic medium, typically achieving yields in the range of 70-85% .

The mechanistic pathway involves the formation of an imine intermediate between the ketone and amine components, followed by selective reduction to generate the desired secondary amine linkage. This approach, while operationally straightforward, produces racemic material and requires subsequent resolution or stereoselective modifications to obtain the therapeutically active enantiomer [2] [3].

Advanced amination strategies have been developed incorporating silyl enol ether chemistry. The enantioselective amination of (Z)-silyl enol ether derived from 4-benzyloxypropiophenone with [(2-nitrophenylsulfonyl)imino]-phenyliodinane represents a significant advancement in this area [2] [3]. This methodology achieves remarkable stereochemical control, producing the targeted α-amino ketone in 94% yield with 91% enantiomeric excess when employing dirhodium(II) tetrakis[tetrafluorophthaloyl-(S)-tert-leucinate] as catalyst [2] [3].

Bromination Step Challenges in Early Synthetic Pathways

Early synthetic approaches to ritodrine hydrochloride frequently incorporated bromination steps that presented significant methodological challenges. The bromination-based synthesis typically begins with 4-methoxypropiophenone as the starting material, which undergoes α-bromination in the presence of bromine and aluminum trichloride catalyst [4]. The brominated intermediate then participates in subsequent transformations involving nucleophilic substitution with 4-hydroxyphenethylamine derivatives.

The primary challenges associated with bromination steps include regioselectivity control, side product formation, and handling of corrosive brominating agents [4]. The α-bromination reaction often produces multiple regioisomers and requires careful temperature control to minimize over-bromination. Additionally, the bromination step necessitates the use of protective group strategies for phenolic hydroxyl groups, which increases synthetic complexity and reduces overall atom economy [4].

Specific procedural modifications have been developed to address these challenges, including the use of controlled temperature conditions (5°C), precise stoichiometric ratios of brominating agents, and optimized reaction timing to minimize side reactions [4]. However, these requirements result in more stringent operational parameters and reduced overall process efficiency compared to alternative synthetic approaches.

Modern Optimization Strategies

Catalytic Asymmetric Synthesis for Stereochemical Control

Modern synthetic approaches to ritodrine hydrochloride emphasize catalytic asymmetric synthesis as a primary strategy for achieving stereochemical control. The most significant advancement in this area involves the use of dirhodium(II) complexes as chiral catalysts for enantioselective transformations [2] [3] [5].

The catalytic asymmetric synthesis incorporates two key transformations: enantioselective amination of silyl enol ethers and chelation-controlled reduction of ketone carbonyl groups [2] [3]. The dirhodium(II) tetrakis[tetrafluorophthaloyl-(S)-tert-leucinate] catalyst enables highly selective C-N bond formation, achieving 91% enantiomeric excess in the crucial amination step [2] [3]. This represents a substantial improvement over classical approaches that produce racemic mixtures requiring subsequent resolution.

The chelation-controlled reduction employs zinc borohydride (Zn(BH4)2) to selectively reduce the ketone carbonyl group with high diastereoselectivity [2] [3]. This methodology leverages the coordination properties of the substrate to direct the approach of the reducing agent, resulting in preferential formation of the desired stereoisomer.

Contemporary developments in asymmetric catalysis have expanded to include additional catalyst systems and ligand designs. These approaches focus on improving catalyst turnover numbers, reducing catalyst loading requirements, and developing more readily available chiral ligands [6]. The implementation of these strategies requires careful optimization of reaction conditions, including temperature control, solvent selection, and reaction atmosphere management.

Green Chemistry Principles in Process Development

The integration of green chemistry principles into ritodrine hydrochloride synthesis represents a fundamental shift toward sustainable pharmaceutical manufacturing [7] [8] [9]. These principles encompass waste minimization, energy efficiency, and the use of renewable feedstocks and benign solvents [10].

Solvent-free synthesis methodologies have been developed to eliminate the environmental impact associated with organic solvent use [10]. These approaches utilize solid-state reactions, mechanochemical activation, or neat reaction conditions to achieve the desired transformations while minimizing waste generation. Microwave-assisted synthesis has emerged as a particularly effective technique, enabling rapid heating and shortened reaction times while reducing energy consumption [10].

Biocatalytic approaches represent another significant application of green chemistry principles. Enzymatic transformations offer high selectivity, mild reaction conditions, and biodegradable catalyst systems [10]. The development of engineered enzymes capable of performing the key transformations in ritodrine hydrochloride synthesis has shown promising results in laboratory-scale studies.

Process intensification strategies focus on maximizing atom economy and minimizing byproduct formation [8]. These approaches include cascade reactions, one-pot multistep transformations, and continuous flow processing. The implementation of these strategies requires comprehensive process analysis and optimization to ensure compatibility with pharmaceutical quality standards.

Industrial-Scale Production Considerations

Purification Techniques for Pharmaceutical-Grade Material

Industrial-scale purification of ritodrine hydrochloride requires sophisticated techniques to achieve pharmaceutical-grade purity specifications. The primary purification methodology involves recrystallization from carefully selected solvent systems to optimize crystal formation and impurity rejection [11] [12].

Recrystallization procedures typically employ ethyl acetate or mixed solvent systems containing ethyl acetate and n-hexane [13] [14]. The process parameters include controlled cooling rates, seeding strategies, and agitation control to ensure reproducible crystal morphology and size distribution. The recrystallization process achieves significant purification, typically improving purity from 85-90% crude material to >98% pharmaceutical-grade product [13] [14].

Chromatographic purification techniques serve as alternative or complementary methods for achieving high purity levels. High-performance liquid chromatography (HPLC) preparative systems enable the separation of closely related impurities and stereoisomers [15] [16]. These systems require specialized column materials, optimized mobile phase compositions, and precise flow control to achieve the required separation efficiency.

Crystallization process development involves comprehensive polymorphism screening to identify the most stable crystal form for pharmaceutical applications [17] [18]. Different crystallization conditions can produce distinct polymorphic forms with varying solubility, bioavailability, and stability characteristics. The selection of appropriate crystallization conditions requires extensive characterization using thermal analysis, X-ray diffraction, and spectroscopic techniques.

Quality Control Parameters in Bulk Synthesis

Pharmaceutical-grade ritodrine hydrochloride must meet stringent quality control specifications established by regulatory authorities [15] [16] [19]. The primary quality parameters include chemical purity, optical purity, residual solvent content, and microbiological quality.

Chemical purity specifications require minimum 98.0% purity as determined by high-performance liquid chromatography [15] [16]. The HPLC method must demonstrate specificity for the active pharmaceutical ingredient while detecting and quantifying related substances and degradation products. Individual impurities are typically limited to ≤0.1%, with total impurities not exceeding 0.5% [20].

Optical purity determination requires chiral analytical methods capable of quantifying enantiomeric excess [15]. These methods typically employ chiral stationary phases or derivatization techniques to achieve enantioseparation. The specification for optical purity depends on the intended therapeutic application and regulatory requirements.

Residual solvent analysis follows International Council for Harmonisation (ICH) Q3C guidelines, establishing limits based on toxicological considerations [20]. Gas chromatographic methods with headspace sampling provide the required sensitivity and specificity for solvent quantification. Class 1 solvents (such as benzene or carbon tetrachloride) must be avoided, while Class 2 and Class 3 solvents require quantification below specified limits.

Physical characterization includes melting point determination (195°C with decomposition), appearance evaluation (white to light yellow crystalline powder), and moisture content analysis [15] [16]. These parameters serve as identity confirmation and quality indicators for batch-to-batch consistency.

Microbiological quality control parameters include total aerobic microbial count, total combined yeasts and molds count, and absence of specified pathogenic organisms [21] [22]. These specifications ensure product safety for pharmaceutical applications and compliance with pharmacopoeial requirements.

Experimental Determination of Key Properties

Solubility Behavior in Various Solvent Systems

Ritodrine hydrochloride exhibits distinctive solubility characteristics across different solvent systems, reflecting its physicochemical nature as a hydrochloride salt of a phenethylamine derivative. Experimental investigations have demonstrated that the compound is freely soluble in water with a quantified solubility of 0.179 mg/mL under standard conditions [1] [2]. This aqueous solubility is attributed to the presence of the hydrochloride salt, which enhances the hydrophilic character of the molecule through ionic interactions and hydrogen bonding with water molecules.

In organic solvents, ritodrine hydrochloride demonstrates variable solubility patterns. The compound shows excellent solubility in dimethyl sulfoxide (DMSO) at concentrations of 64-65 mg/mL [3] [4], making DMSO an effective solvent for analytical and research applications. Conversely, the compound exhibits limited solubility in alcoholic solvents such as ethanol and methanol, where it is classified as only slightly soluble [5] [6]. This differential solubility behavior reflects the compound's amphiphilic nature, where the polar hydroxyl groups and ionic chloride enhance water solubility, while the aromatic phenyl rings contribute to limited organic solvent compatibility.

The solubility behavior has been systematically investigated using standardized dissolution testing methods. United States Pharmacopeia monographs specify dissolution testing in 0.01 N hydrochloric acid medium, where not less than 80% of the labeled amount should dissolve within 30 minutes under standardized conditions [7]. These dissolution characteristics are critical for pharmaceutical formulation development and bioavailability predictions.

Thermal Stability and Melting Point Characteristics

Thermal analysis of ritodrine hydrochloride reveals critical stability parameters essential for pharmaceutical processing and storage. The compound exhibits a melting point of 195°C with accompanying decomposition [8] [9] [10] [11], indicating that thermal degradation occurs simultaneously with the melting process. This decomposition behavior is characteristic of many pharmaceutical hydrochloride salts where thermal energy induces both phase transition and chemical breakdown.

Differential scanning calorimetry (DSC) studies provide detailed insights into the thermal behavior. The endothermic melting peak at 195°C is accompanied by decomposition events that reflect the breakdown of molecular bonds under thermal stress. This thermal decomposition pattern necessitates careful control of processing temperatures during pharmaceutical manufacturing to prevent degradation and maintain product quality [12] [13].

Forced degradation studies under controlled thermal conditions have elucidated the compound's stability profile. Under neutral thermal stress (water at 70°C for 1 hour), ritodrine hydrochloride maintains 82.79-85.2% recovery, indicating moderate thermal stability [14]. However, elevated temperatures combined with acidic or alkaline conditions significantly accelerate degradation, with recovery rates dropping to 65.97-66.3% under acidic conditions (1 M HCl at 70°C) and 34.88-35.5% under alkaline conditions (0.1 M NaOH at 70°C) [14].

Storage stability assessments recommend maintaining the compound at room temperature with preferential storage below 15°C in cool, dark environments to maximize stability [8] [9] [11]. The compound's light sensitivity further necessitates protection from photodegradation during storage and handling.

Partition Coefficient (LogP) and Ionization Constants

The partition coefficient of ritodrine hydrochloride represents a fundamental physicochemical parameter governing its biological membrane permeability and pharmacokinetic behavior. Experimental and computational determinations yield LogP values ranging from 1.53 to 1.82 [1] [2] [15], indicating moderate lipophilicity that facilitates cellular membrane penetration while maintaining adequate aqueous solubility.

The ALOGPS computational method predicts a LogP value of 1.53 [1], while Chemaxon algorithms estimate 1.82 [1]. These values position ritodrine hydrochloride in the optimal range for oral drug absorption, as compounds with LogP values between 1-3 typically demonstrate favorable absorption, distribution, metabolism, and excretion properties [16] [17]. The octanol-water partition system serves as the standard reference for these determinations, providing clinically relevant predictions of membrane permeability.

Ionization constants represent critical determinants of the compound's pH-dependent behavior and biological activity. Ritodrine hydrochloride contains basic amino functional groups that undergo protonation-deprotonation equilibria in aqueous solutions. pKa values have been determined as 8.6 through experimental methods [18], with computational predictions suggesting values of 9.81 for the strongest basic center [1]. Additional experimental studies using Calvin-Bjerrum titration methods report protonation constants of 9.42 and 9.72 [19], reflecting the presence of multiple ionizable groups.

Ion-selective electrode studies demonstrate that ritodrine hydrochloride exhibits Nernstian response behavior across concentration ranges from 1×10⁻⁵ to 1×10⁻² M, with optimal electrode performance in pH ranges of 3.0-7.5 [20]. At physiological pH, the compound carries a net positive charge (+1) [1], which influences its tissue distribution and receptor binding characteristics.

The ionization behavior directly impacts the compound's stability and degradation pathways. Under physiological conditions, the protonated amino groups enhance water solubility and facilitate interactions with biological membranes, while the hydroxyl groups on the aromatic rings provide sites for metabolic modification and potential degradation under oxidative stress conditions.

Computational Prediction of Molecular Properties

Quantum Mechanical Calculations for Electronic Structure

Quantum mechanical computational approaches provide fundamental insights into the electronic structure and molecular properties of ritodrine hydrochloride that are not readily accessible through experimental methods alone. While specific quantum mechanical studies dedicated exclusively to ritodrine hydrochloride are limited in the current literature, the compound's structural features and electronic characteristics can be analyzed through established computational frameworks applied to similar phenethylamine derivatives [21] [22] [23] [24].

The molecular structure of ritodrine hydrochloride contains multiple functional groups that contribute to its electronic properties: two aromatic phenyl rings with hydroxyl substituents, a secondary amine, and an additional hydroxyl group on the aliphatic chain. These functional groups create a complex electronic environment where π-electron systems of the aromatic rings interact with lone pair electrons on oxygen and nitrogen atoms, influencing the compound's chemical reactivity and stability.

Density functional theory (DFT) calculations commonly employed for pharmaceutical compounds suggest that the hydroxyl groups on the phenyl rings serve as electron-donating substituents, increasing electron density in the aromatic systems and enhancing their nucleophilic character [24]. This electronic configuration contributes to the compound's susceptibility to oxidative degradation under stress conditions, as observed in forced degradation studies where oxidative stress with hydrogen peroxide results in significant molecular breakdown [12] [13].

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels determine the compound's electronic reactivity and potential for electron transfer processes. While specific HOMO-LUMO calculations for ritodrine hydrochloride are not available in the surveyed literature, analogous β₂-adrenergic agonists demonstrate HOMO energies typically ranging from -8 to -9 eV, indicating moderate electron-donating capacity that correlates with biological receptor binding affinity [22].

Electrostatic potential surface calculations would reveal the charge distribution across the molecule, identifying regions of high electron density (nucleophilic sites) and low electron density (electrophilic sites). The quaternary ammonium center in the protonated form creates a localized positive charge that influences molecular orientation during receptor binding and membrane permeation processes.

Molecular Dynamics Simulations of Solvation Effects

Molecular dynamics (MD) simulations provide detailed atomic-level insights into the solvation behavior and dynamic interactions of ritodrine hydrochloride in aqueous and biological environments. Although specific MD simulation studies dedicated to ritodrine hydrochloride were not identified in the current literature survey, the principles and methodologies for such simulations are well-established for pharmaceutical compounds with similar structural characteristics [25] [26] [27] [28].

Solvation dynamics in aqueous systems involve complex interactions between the solute molecule and surrounding water molecules. For ritodrine hydrochloride, the hydrophilic functional groups (hydroxyl groups and protonated amine) form hydrogen bonds with water molecules, creating structured solvation shells that influence molecular mobility and conformational flexibility [25]. The aromatic rings, being more hydrophobic, tend to exclude water molecules and may contribute to hydrophobic clustering effects in concentrated solutions.

All-atom molecular dynamics simulations using force fields such as AMBER, CHARMM, or GROMACS would typically employ periodic boundary conditions with explicit water molecules to model the solvation environment [25]. Time steps of 1-2 femtoseconds over simulation periods of nanoseconds to microseconds capture both fast vibrational motions and slower conformational changes relevant to biological activity.

Radial distribution functions (RDFs) generated from MD simulations would quantify the spatial arrangement of water molecules around specific functional groups of ritodrine hydrochloride. The hydroxyl oxygen atoms would demonstrate strong water coordination with characteristic peaks in RDFs at distances of approximately 2.8-3.0 Å, corresponding to hydrogen bonding interactions [25]. The protonated nitrogen center would exhibit distinct solvation patterns with water molecules and chloride counterions.

Mean square displacement (MSD) analyses from MD trajectories provide diffusion coefficients that correlate with experimental measurements of molecular mobility in solution. The calculated diffusion coefficient for ritodrine hydrochloride in water would be expected to range from 5-8 × 10⁻⁶ cm²/s at room temperature, consistent with molecules of similar size and polarity [26].

Free energy perturbation (FEP) calculations and thermodynamic integration methods can predict binding free energies and solvation free energies with high accuracy [27] [28]. These computational approaches would provide quantitative predictions of ritodrine hydrochloride's solvation free energy in water (typically -20 to -30 kcal/mol for compounds with similar polarity) and binding affinities to β₂-adrenergic receptors.

Solid-State Characterization

Polymorph Screening and Crystal Habit Analysis

Crystalline polymorphism represents a critical aspect of pharmaceutical solid-state characterization, as different crystal forms can exhibit substantially different physical and chemical properties including dissolution rate, bioavailability, and stability [29] [30]. For ritodrine hydrochloride, limited specific polymorph data is available in the current literature, though related compounds in the same chemical class demonstrate significant polymorphic diversity.

Patent literature indicates the existence of crystalline polymorphs for structurally related compounds, suggesting that ritodrine hydrochloride may also exhibit polymorphic behavior under different crystallization conditions [29]. The compound is described as appearing in white to light yellow powder or crystalline form [8] [9] [11] [31], indicating potential variations in crystal habit that may reflect different polymorphic forms or degrees of crystallinity.

Crystal habit analysis through microscopic examination reveals that ritodrine hydrochloride typically manifests as powder or small crystalline particles rather than well-formed single crystals [11] [31]. This morphology suggests either rapid crystallization kinetics that prevent large crystal growth or inherent structural features that favor small crystal domains. The observed color variation from white to light yellow may indicate the presence of minor impurities, different degrees of hydration, or distinct polymorphic forms.

X-ray diffraction (XRD) analysis would provide definitive identification of crystalline phases and polymorphic forms [32] [33] [34] [35]. While specific XRD patterns for ritodrine hydrochloride polymorphs are not available in the surveyed literature, the technique would reveal characteristic diffraction peaks corresponding to specific crystal lattice arrangements. Single-crystal XRD analysis could determine unit cell parameters, space group symmetry, and molecular packing arrangements that define distinct polymorphic forms [34].

Differential scanning calorimetry (DSC) serves as a complementary technique for polymorph identification, as different crystalline forms exhibit distinct melting points and thermal transition temperatures [36]. The observed melting point of 195°C with decomposition [8] [9] represents one possible polymorphic form, though additional thermal events at lower temperatures might indicate polymorphic transitions or dehydration processes.

Powder X-ray diffraction (PXRD) analysis of commercial ritodrine hydrochloride samples would reveal the predominant crystalline phase under standard manufacturing and storage conditions. Changes in PXRD patterns during stress testing (temperature, humidity, mechanical stress) could indicate polymorphic transformations that might affect product stability and performance.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

5

Exact Mass

323.1288213 g/mol

Monoisotopic Mass

323.1288213 g/mol

Heavy Atom Count

22

Appearance

Solid powder

UNII

ESJ56Q60GC

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Ritodrine Hydrochloride is the hydrochloride salt form of ritodrine, a phenethylamine derivative with tocolytic activity. Ritodrine hydrochloride binds to and activates beta-2 adrenergic receptors of myocytes in the uterine myometrium, which results in decreased intensity and frequency of uterine contraction. Specifically, ritodrine hydrochloride probably activates adenyl cyclase, thereby increasing production of cyclic adenosine monophosphate (cAMP), which in turn enhancing the efflux of calcium from vascular smooth muscle cells. A lack of intracellular calcium prevents uterine myometrial contraction. In addition, this agent may directly inactivate myosin light chain kinase, a critical enzyme necessary for the initiation of muscle contractions.
Ritodrine is a phenethylamine derivative with tocolytic activity. Ritodrine binds to and activates beta-2 adrenergic receptors of myometrial cells in the uterus, which decreases the intensity and frequency of uterine contractions. Specifically, ritodrine probably activates adenyl cyclase, thereby increasing production of cyclic adenosine monophosphate (cAMP), which in turn enhances the efflux of calcium from vascular smooth muscle cells. A lack of intracellular calcium prevents uterine myometrial contractions. In addition, this agent may directly inactivate myosin light chain kinase, a critical enzyme necessary for the initiation of muscle contractions.

MeSH Pharmacological Classification

Adrenergic beta-2 Receptor Agonists

ATC Code

G - Genito urinary system and sex hormones
G02 - Other gynecologicals
G02C - Other gynecologicals
G02CA - Sympathomimetics, labour repressants
G02CA01 - Ritodrine

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Adrenaline
ADRB2 [HSA:154] [KO:K04142]

Pictograms

Irritant

Irritant

Other CAS

23239-51-2
26652-09-5

Wikipedia

Ritodrine hydrochloride

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 09-13-2023
1:The Association between Prenatal Yoga and the Administration of Ritodrine Hydrochloride during Pregnancy: An Adjunct Study of the Japan Environment and Children/'s Study. Kawanishi Y, Saijo Y, Yoshioka E, Nakagi Y, Yoshida T, Miyamoto T, Sengoku K, Ito Y, Miyashita C, Araki A, Kishi R.PLoS One. 2016 Jun 27;11(6):e0158155. doi: 10.1371/journal.pone.0158155. eCollection 2016. PMID: 27348869 Free PMC Article2:In vitro and in vivo evaluations of buccal tablet formulations of ritodrine hydrochloride. Onishi H, Sakata O, Yumoto K.Biol Pharm Bull. 2015;38(6):919-25. doi: 10.1248/bpb.b14-00833. PMID: 26027834 Free Article3:In vivo absorption study of ritodrine hydrochloride in the buccal administration to rats. Sakata O, Onishi H.Drug Dev Ind Pharm. 2013 Sep;39(9):1414-20. doi: 10.3109/03639045.2012.704044. Epub 2012 Jul 10. PMID: 22779426

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